Bienvenue dans la boutique en ligne BenchChem!

Nalfurafine N-Oxide

opioid receptor pharmacology radioligand binding assay metabolite characterization

Nalfurafine N-Oxide is the sole specific reference standard for identifying and quantifying the N-oxide impurity in nalfurafine API and drug products. Distinct chromatographic retention and mass spectrometric properties ensure accurate resolution from parent drug. Use as system suitability marker, forced degradation marker, and negative control in receptor assays. Essential for ANDA/DMF submissions per ICH guidelines. Not substitutable by nalfurafine or other metabolites.

Molecular Formula C28H32N2O6
Molecular Weight 492.6 g/mol
Cat. No. B1495741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNalfurafine N-Oxide
Molecular FormulaC28H32N2O6
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CC[N+]3(CC6CC6)[O-])O)C(=O)C=CC7=COC=C7
InChIInChI=1S/C28H32N2O6/c1-29(23(32)7-4-18-9-13-35-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)36-25)11-12-30(22,34)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4+/t20-,22+,26-,27-,28+,30?/m0/s1
InChIKeyMWDGJQVNEHFHMK-WRWGTGGYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nalfurafine N-Oxide CAS 208042-42-6: KOR Agonist Metabolite and Pharmaceutical Reference Standard for Analytical Method Development


Nalfurafine N-Oxide (CAS 208042-42-6, molecular formula C₂₈H₃₂N₂O₆, molecular weight 492.6 g/mol) is an N-oxide metabolite and potential degradant of nalfurafine hydrochloride (TRK-820), a selective κ-opioid receptor (KOR) agonist approved in Japan for treating uremic pruritus in hemodialysis patients [1]. The compound belongs to the morphinan class of opioids, distinguished from the parent drug by the presence of a highly polar N-oxide group on the tertiary amine nitrogen, which alters its physicochemical and pharmacological properties [2]. As an identified impurity and metabolite of the marketed pharmaceutical, Nalfurafine N-Oxide is primarily procured as a reference standard for analytical method development, method validation, stability studies, and quality control in pharmaceutical research and manufacturing [3].

Why Nalfurafine N-Oxide Cannot Be Substituted with Nalfurafine or Other Metabolites in Analytical and Pharmacological Studies


Nalfurafine N-Oxide is chemically and pharmacologically distinct from both its parent compound nalfurafine and other major metabolites, preventing generic substitution in analytical and research applications. While nalfurafine acts as a potent, selective KOR agonist (Ki = 0.25 nM; EC₅₀ = 0.05 nM for human KOR), the N-oxide metabolite exhibits profoundly reduced receptor affinity and functional activity [1][2]. This functional divergence is not uniform across all metabolites—the de-CPM metabolite retains measurable albeit reduced KOR affinity (Ki = 5.95 nM), whereas Nalfurafine N-Oxide, as one of the main metabolites, falls into the category of compounds with minimal receptor engagement [3]. For analytical method development, the N-oxide presents distinct chromatographic behavior, retention time, and mass spectrometric properties compared to nalfurafine and other structurally related impurities, necessitating a compound-specific reference standard rather than relying on the parent drug or alternative impurities [4].

Nalfurafine N-Oxide Quantitative Differentiation Data: Receptor Binding, In Vivo Activity, Synthesis Yield, and Analytical Characterization


Human κ-Opioid Receptor Binding Affinity of Nalfurafine Metabolites versus Parent Compound

Nalfurafine N-Oxide, as one of the main metabolites of nalfurafine, exhibits minimal affinity for human κ-opioid receptors in radioligand binding assays, with the study authors reporting that the main metabolites collectively showed low affinities for human κ-, μ-, and δ-opioid receptors [1]. The only metabolite retaining measurable KOR affinity was de-CPM (Ki = 5.95 nM), which was 24 times lower than the Ki of nalfurafine (estimated nalfurafine Ki ≈ 0.25 nM) [1][2]. Nalfurafine N-Oxide is explicitly categorized among the main metabolites with negligible receptor binding, distinguishing it from both the parent compound and the de-CPM metabolite [1].

opioid receptor pharmacology radioligand binding assay metabolite characterization KOR agonist

In Vivo Antipruritic Activity: Substance P-Induced Scratching Behavior in Mice

In the substance P-induced mouse scratching behavior model, the subcutaneous administration of nalfurafine metabolites (including Nalfurafine N-Oxide) failed to produce statistically significant reduction in scratching at doses up to 1000 μg/kg [1]. This dose is 100 times higher than the effective antipruritic dose of nalfurafine (estimated effective dose ≈ 10 μg/kg based on the 100× relationship stated in the study) [1]. The complete absence of antipruritic activity at a 100-fold higher dose demonstrates that Nalfurafine N-Oxide lacks functional κ-opioid receptor agonism in vivo and does not contribute to the therapeutic effects of the parent drug [1].

in vivo pharmacology antipruritic efficacy substance P model mouse behavior

One-Step Synthesis Protocol with Quantitative Yield and Comprehensive Spectroscopic Characterization

Nalfurafine N-Oxide can be synthesized in a single step using adapted Vilsmeier conditions, achieving quantitative yield [1]. The product was comprehensively characterized by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy, with detailed spectral data provided [1]. This protocol offers a defined, reproducible route to the N-oxide reference standard, whereas alternative approaches to other nalfurafine impurities or derivatives often require multi-step sequences with lower overall yields or lack comprehensive characterization [1].

organic synthesis N-oxide formation Vilsmeier conditions spectroscopic characterization

LC-MS Method Development for Pharmacokinetic and Stability Studies Involving Nalfurafine and Its Impurities

A validated LC-MS method has been developed and applied for the pharmacokinetic and pharmacodynamic evaluation of oral nalfurafine, with explicit recognition that Nalfurafine N-Oxide and related impurities must be resolved and quantified during stability studies and method validation [1]. The method provides a framework for distinguishing Nalfurafine N-Oxide from the parent drug based on differential retention times and mass spectral signatures [1]. Unlike the parent nalfurafine which is quantified for therapeutic monitoring, Nalfurafine N-Oxide serves as a critical marker for degradation and impurity profiling [1].

LC-MS analysis pharmacokinetics stability-indicating methods pharmaceutical QC

Nalfurafine N-Oxide Application Scenarios in Pharmaceutical QC, Analytical Method Development, and Metabolite Research


Pharmaceutical Quality Control: Reference Standard for Impurity Profiling in Nalfurafine Drug Substance and Drug Product

Nalfurafine N-Oxide serves as an essential reference standard for identifying and quantifying the N-oxide impurity/degradant in nalfurafine active pharmaceutical ingredient (API) and finished dosage forms during quality control release testing and stability studies [1]. Regulatory submissions including Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) require characterization and control of identified impurities [1]. Given that the N-oxide exhibits distinct chromatographic retention and mass spectrometric behavior relative to nalfurafine and other related substances, the compound-specific reference standard is indispensable for developing stability-indicating HPLC or LC-MS methods and for establishing impurity acceptance criteria per ICH guidelines [1].

Analytical Method Development and Validation: Chromatographic System Suitability and Resolution Testing

Due to its distinct polarity and chromatographic properties conferred by the N-oxide functional group, Nalfurafine N-Oxide is employed as a system suitability marker in HPLC and LC-MS method development to verify adequate resolution between the API (nalfurafine) and closely eluting impurities [1]. Its use is mandated in forced degradation studies to confirm that analytical methods are stability-indicating and capable of detecting potential oxidative degradation of the tertiary amine to the N-oxide [1]. The availability of the N-oxide reference standard enables accurate peak identification, resolution calculation (Rs), and relative response factor determination for reliable quantitative impurity analysis [1].

Pharmacological Control Studies: Metabolite and Degradant Exclusion in KOR Functional Assays

Research groups investigating nalfurafine pharmacology or screening novel KOR agonists require Nalfurafine N-Oxide as a control compound to confirm that observed functional effects (receptor binding, cAMP inhibition, β-arrestin recruitment) are attributable solely to the parent drug and not to metabolites or degradants [1]. Since the N-oxide exhibits minimal KOR affinity and lacks in vivo antipruritic activity at doses up to 100-fold higher than effective nalfurafine doses, it serves as an appropriate negative control in receptor binding and functional assays [1]. This application is particularly critical in studies of nalfurafine metabolism, drug-drug interaction assessments, and in experiments where oxidative metabolism may confound data interpretation [1].

Stability and Forced Degradation Studies: Oxidation Pathway Marker for Nalfurafine Formulations

In forced degradation studies conducted under ICH Q1A(R2) guidelines, Nalfurafine N-Oxide serves as a key marker for oxidative degradation pathways of nalfurafine drug substance and product [1]. Exposure of nalfurafine to oxidizing conditions (e.g., hydrogen peroxide, AIBN) can generate the N-oxide as a primary degradant, necessitating its reference standard for peak identification, mass balance determination, and method validation [1]. The compound's use in long-term and accelerated stability studies supports shelf-life determination and storage condition recommendations for nalfurafine-containing pharmaceutical products [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nalfurafine N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.